molecular formula C25H23N5O3S B2551505 N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540506-03-4

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2551505
CAS RN: 540506-03-4
M. Wt: 473.55
InChI Key: GTYRMVXGLREBRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with a triazolo[1,5-a]pyrimidine core, involves a variety of reagents and starting materials. In the first paper, the synthesis of naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines is described. The process includes the reaction of enaminonitrile and 2-ethoxymethylideneamino naphtho[2,1-b]-pyrane with carboxylic acid derivatives, carbon disulfide, phenylthiocarbamide, ammonia, hydrazine, amines, and hydrogen sulfide . Although the specific compound "N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is not mentioned, the methods described could potentially be adapted for its synthesis by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further fused with other heterocyclic systems such as triazolo rings. The specific substitution pattern on the rings, as well as the presence of functional groups like methoxy and carboxamide, can significantly influence the molecular properties and potential interactions with biological targets. The papers provided do not detail the molecular structure analysis of the specific compound , but the general principles of analyzing such structures would involve spectroscopic methods and possibly X-ray crystallography to determine the precise arrangement of atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can include cyclization, substitution, and rearrangement reactions. For instance, the synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involves reactions of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides and aminoiminopyrimidines with acid chlorides . These reactions are likely to be relevant to the synthesis of the compound , as they involve the formation of triazolo-linked pyrimidine structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. Properties such as solubility, melting point, and stability are influenced by the nature of the substituents and the overall molecular conformation. The antibacterial activities of some synthesized compounds were studied, and promising results were obtained, indicating that these compounds could interact effectively with bacterial targets . However, without specific data on "this compound," it is not possible to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized a series of triazolopyrimidines, focusing on their antimicrobial and antioxidant activities. For instance, Gilava et al. (2020) detailed the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide compounds using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant properties, showcasing potential applications in developing new therapeutic agents (Gilava, Patel, Ram, & Chauhan, 2020).

Anticancer and Antimicrobial Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were also evaluated for their efficacy as cyclooxygenase inhibitors, which could potentially be leveraged in the development of new anticancer and antimicrobial agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Mechanism Studies

Lashmanova et al. (2019) explored the synthesis of triazolopyrimidines through the reduction of thiazolopyrimidines, offering insights into the chemical reactions and mechanisms involved in creating structurally complex molecules. This research contributes to the broader understanding of heterocyclic chemistry and its applications in drug design (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Supramolecular Chemistry

Fonari et al. (2004) investigated novel pyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies. This research highlights the versatility of triazolopyrimidines in constructing complex molecular architectures, which could have implications for materials science and nanotechnology (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antiviral Research

Saxena et al. (1990) focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, evaluating their antiviral activities. Their work adds to the understanding of how triazolopyrimidines and related compounds can be tailored to combat viral infections, highlighting their potential in antiviral drug development (Saxena, Coleman, Drach, & Townsend, 1990).

properties

IUPAC Name

N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-15-21(24(31)27-18-10-4-5-11-19(18)33-3)22(16-8-6-9-17(14-16)32-2)30-25(26-15)28-23(29-30)20-12-7-13-34-20/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRMVXGLREBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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